![molecular formula C9H22NNaO7P2 B1662197 IBANDRONATE DE SODIUM CAS No. 138844-81-2](/img/structure/B1662197.png)
IBANDRONATE DE SODIUM
Vue d'ensemble
Description
Ibandronate Sodium is the sodium salt form of ibandronic acid, a synthetic nitrogen-containing bisphosphonate . It is used to prevent and treat osteoporosis in postmenopausal women . It increases bone mineral density, decreases bone remodeling, inhibits osteoclast-mediated bone resorption, and reduces metastases-related and corticosteroid-related bone pain .
Molecular Structure Analysis
Ibandronate Sodium crystallizes as a monohydrate salt in the triclinic system, space group P-1 . The molecular formula is C9H22NNaO7P2 . The InChI and SMILES strings provide a textual representation of the molecule structure .
Chemical Reactions Analysis
Ibandronate Sodium has been analyzed using high-performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) . The drug substance was subjected to stress conditions of hydrolysis, oxidation, photolytic, thermal, and humidity degradation .
Physical And Chemical Properties Analysis
Ibandronate Sodium is a white to off-white powder . It is freely soluble in water and practically insoluble in organic solvents . The molecular weight is 341.21 g/mol .
Applications De Recherche Scientifique
Caractérisation structurelle et thermique
L'ibandronate de sodium (NaIb) appartient à la classe des médicaments bisphosphonates contenant de l'azote, utilisés comme médicaments anti-resorptifs pour le traitement de l'ostéoporose . La forme cristalline du monohydrate de NaIb a été observée pour subir une déshydratation et une réhydratation thermique réversibles, conformément à sa nature hygroscopique et à l'arrangement des molécules d'eau dans le réseau cristallin .
Traitement de l'ostéoporose
Le NaIb est utilisé dans la prévention et le traitement de l'ostéoporose et des maladies similaires . L'os est une structure vivante dynamique qui subit constamment un processus de résorption osseuse (dégradation) et de formation osseuse. Lorsque ce processus de remodelage, ou renouvellement osseux, élimine plus d'os qu'il n'en remplace, l'ostéoporose se produit, augmentant le risque de fracture .
Inhibition de la résorption osseuse
Les bisphosphonates, en raison de leur structure de squelette P–C–P qui agit comme inhibiteur de la phase destructive du renouvellement osseux (résorption), sont actuellement les médicaments anti-resorptifs les plus efficaces .
Réduction des fractures non vertébrales
L'ibandronate est efficace pour réduire le risque de fractures vertébrales, mais les données expérimentales offrent des résultats contradictoires concernant les fractures non vertébrales . Des données réelles ont été publiées évaluant l'effet anti-fracture non vertébrale de l'ibandronate .
Tests de qualité et essais
L'étalon de référence USP de l'this compound est destiné à être utilisé dans des tests de qualité et des essais spécifiés .
Détermination de l'ibandronate
À 20 % de méthanol, l'IBAN a élué à environ 3,1 min, tandis que les autres bisphosphonates étudiés (alendronate, étidronate et clodronate) ont tous élué à un temps de rétention inférieur à 2 min .
Mécanisme D'action
Target of Action
Ibandronate Sodium, a third-generation bisphosphonate, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, playing a critical role in bone remodeling. By targeting osteoclasts, Ibandronate Sodium can effectively regulate bone metabolism .
Mode of Action
Ibandronate Sodium works by binding to hydroxyapatite , a component of the mineral matrix of bone . This binding occurs in areas undergoing active resorption, where the acidic environment promotes the release of the drug . The osteoclasts take up the released Ibandronate Sodium through fluid-phase endocytosis . Once inside the osteoclasts, Ibandronate Sodium inhibits osteoclast-mediated bone resorption .
Biochemical Pathways
Ibandronate Sodium affects the mevalonate pathway . This pathway is crucial for the prenylation of GTP-binding proteins like Rap1. The lack of prenylation interferes with the function of these proteins, leading to the apoptosis of osteoclasts . This disruption of the mevalonate pathway and the subsequent apoptosis of osteoclasts result in decreased bone resorption .
Pharmacokinetics
The pharmacokinetics of Ibandronate Sodium involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the peak plasma concentrations are reached within 0.5 to 2 hours . The terminal half-life of Ibandronate Sodium can be up to 157 hours .
Result of Action
The primary result of Ibandronate Sodium’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps in the treatment and prevention of osteoporosis in postmenopausal women .
Action Environment
The action of Ibandronate Sodium can be influenced by various environmental factors. For instance, the presence of calcium and other multivalent cations (such as aluminum, magnesium, iron) in the gastrointestinal tract can interfere with the absorption of Ibandronate Sodium . Therefore, it is recommended to separate the dosing of Ibandronate Sodium and these agents by at least 60 minutes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBEOAZMZAZND-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046618 | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138844-81-2, 138926-19-9 | |
Record name | Ibandronate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibandronate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBANDRONATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?
A1: Ibandronate sodium, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].
Q2: How does the inhibition of FPPS by Ibandronate sodium affect osteoclasts?
A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].
Q3: Beyond its effects on osteoclasts, does Ibandronate sodium have other notable downstream effects?
A3: Research suggests that Ibandronate sodium may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, Ibandronate sodium has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].
Q4: What is the molecular formula and weight of Ibandronate sodium?
A4: Ibandronate sodium has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.
Q5: How stable is Ibandronate sodium under different storage conditions?
A6: Ibandronate sodium exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].
Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of Ibandronate sodium formulations?
A7: Researchers have explored the encapsulation of Ibandronate sodium within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.
Q7: How is Ibandronate sodium administered, and what is its typical pharmacokinetic profile?
A8: Ibandronate sodium can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].
Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ibandronate sodium?
A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.
Q9: What preclinical models have been used to investigate the efficacy of Ibandronate sodium?
A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of Ibandronate sodium. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of Ibandronate sodium on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].
Q10: What clinical evidence supports the use of Ibandronate sodium in treating osteoporosis?
A11: Clinical trials have demonstrated the efficacy of Ibandronate sodium in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].
Q11: What are the known safety and toxicity concerns associated with Ibandronate sodium?
A12: While generally well-tolerated, Ibandronate sodium, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.
Q12: What analytical techniques are commonly employed for the quantification and quality control of Ibandronate sodium in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and control of Ibandronate sodium in pharmaceutical preparations. These include:
- RP-HPLC: This technique offers high sensitivity and accuracy for quantifying Ibandronate sodium in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
- Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in Ibandronate sodium bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
- UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating Ibandronate sodium in pharmaceutical dosage forms [].
Q13: Have these analytical methods been validated for their intended use in Ibandronate sodium analysis?
A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.
Q14: Are there alternative treatments for osteoporosis, and how does Ibandronate sodium compare in terms of efficacy and safety?
A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. Ibandronate sodium offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].
Q15: How has the research on Ibandronate sodium contributed to the field of bone health and osteoporosis treatment?
A16: The development and research on Ibandronate sodium have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.